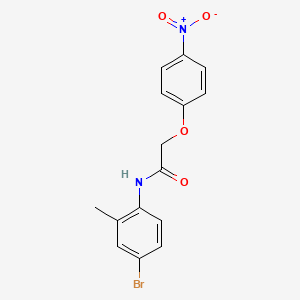
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays an important role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 can help to promote vasodilation and reduce inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cGMP, which can help to promote vasodilation and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions. It has also been shown to have antiplatelet effects, which could be beneficial in the prevention of thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 has several advantages for use in lab experiments. It is a highly specific sGC activator, which means it can be used to study the effects of sGC activation in a highly targeted manner. Additionally, it has been extensively studied, which means there is a wealth of information available about its effects and potential therapeutic applications. However, one limitation of N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 is that it can be difficult to synthesize, which could limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272. One area of interest is the development of new sGC activators that are more potent and selective than N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272. Additionally, there is interest in studying the effects of sGC activation in various disease states, including cardiovascular disease, pulmonary hypertension, and inflammation. Finally, there is interest in developing new therapeutic applications for sGC activators, including the treatment of chronic pain and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 involves a multi-step process that starts with the reaction of 4-bromo-2-methylphenol with 4-nitrophenol in the presence of a base to form the intermediate 4-bromo-2-methylphenyl 4-nitrophenyl ether. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product, N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow to vital organs. Additionally, it has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-8-11(16)2-7-14(10)17-15(19)9-22-13-5-3-12(4-6-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXJKHLMGKXBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6037427.png)
![2-(3-furoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6037429.png)
![4-methoxy-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B6037432.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6037436.png)
![3-[(3-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6037449.png)
![1-(2,2-dimethylpropyl)-3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-2-piperidinone](/img/structure/B6037457.png)
![2-butyryl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6037466.png)

![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6037478.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6037483.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6037487.png)
![ethyl 4-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6037503.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B6037515.png)
![2-[(4-chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6037522.png)